
1-(5-Methyl-2-propyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methyl-2-propyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone is a heterocyclic organic compound featuring a pyrrole ring. Pyrroles are known for their biological and chemical significance, often found in natural products and pharmaceuticals. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-2-propyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone typically involves the reaction of 2,5-dimethylpyrrole with appropriate ketones under controlled conditions. The reaction may be catalyzed by acids or bases, depending on the desired yield and purity .
Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction parameters. This method ensures high yield and consistency, making it suitable for large-scale applications .
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Methyl-2-propyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of functionalized derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used under controlled temperature and pH conditions
Major Products:
Aplicaciones Científicas De Investigación
1-(5-Methyl-2-propyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(5-Methyl-2-propyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are ongoing .
Comparación Con Compuestos Similares
- 1-(1H-pyrrol-2-yl)ethanone
- 2,5-Dimethylpyrrole
- 1-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanone
Comparison: Compared to these similar compounds, 1-(5-Methyl-2-propyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone exhibits unique properties due to its specific substituents.
Propiedades
Fórmula molecular |
C10H17NO |
|---|---|
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
1-(5-methyl-2-propyl-2,3-dihydropyrrol-1-yl)ethanone |
InChI |
InChI=1S/C10H17NO/c1-4-5-10-7-6-8(2)11(10)9(3)12/h6,10H,4-5,7H2,1-3H3 |
Clave InChI |
RVVKVGLQMPKXEA-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CC=C(N1C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl-1-phenyl-4,5-dihydropyrrolo[2,3-b]pyrrol-2(1H)-one](/img/structure/B12890511.png)

![2-(Difluoromethoxy)benzo[d]oxazole-6-acetic acid](/img/structure/B12890519.png)

![3-(Benzofuran-2-yl)-1-methyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12890531.png)
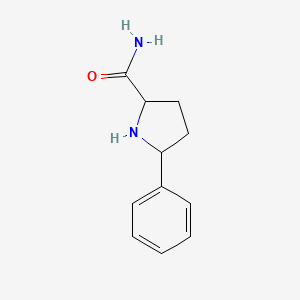
![2-([1,1'-Biphenyl]-4-yl)-4-chloroquinoline-8-carboxamide](/img/structure/B12890539.png)
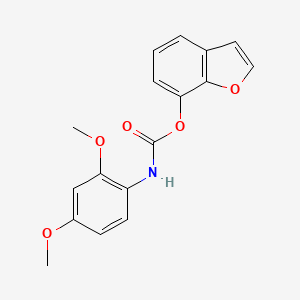
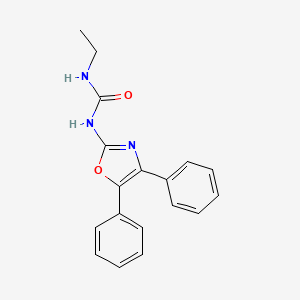

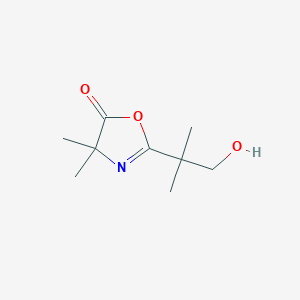
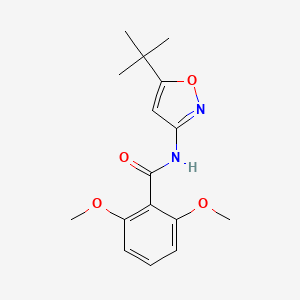
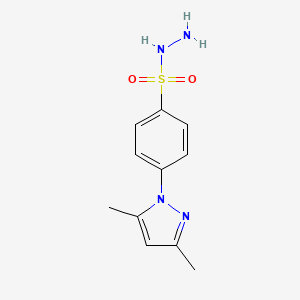
![Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl-](/img/structure/B12890587.png)
